molecular formula C5H7N3O3 B3058488 4-Methoxy-1-methyl-5-nitro-1H-pyrazole CAS No. 89717-67-9

4-Methoxy-1-methyl-5-nitro-1H-pyrazole

Cat. No.: B3058488
CAS No.: 89717-67-9
M. Wt: 157.13 g/mol
InChI Key: SUIRYQAMUGFFMB-UHFFFAOYSA-N
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Description

“4-Methoxy-1-methyl-5-nitro-1H-pyrazole” is a compound that belongs to the family of pyrazoles . Pyrazoles are a class of compounds that have a five-membered heterocyclic aromatic ring structure, comprising two nitrogen atoms at positions 1 and 2, and three carbon atoms .


Synthesis Analysis

Pyrazole nucleus is synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . The synthesis of pyrazole derivatives is an important area of organic chemistry .


Molecular Structure Analysis

The molecular structure of pyrazoles, including “this compound”, can be analyzed using techniques such as elemental microanalysis, FTIR, and 1H NMR .


Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Scientific Research Applications

Synthetic and Medicinal Perspective of Pyrazole Derivatives

Pyrazoles, particularly methyl-substituted ones, have been identified as potent medicinal scaffolds with a wide spectrum of biological activities. Their synthetic approaches and medical significances have been extensively reviewed, highlighting their role in medicinal chemistry for generating new leads with high efficacy and reduced microbial resistance (Sharma et al., 2021).

Therapeutic Applications of Pyrazoline Derivatives

Pyrazoline derivatives have been found to possess diverse biological properties, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. Research has emphasized the synthesis of pyrazoline derivatives and their potential as therapeutic agents (Shaaban et al., 2012).

Bioactive Pyrazole Derivatives Synthesis

The synthesis of biologically active molecules containing the pyrazole moiety through multicomponent reactions (MCRs) has gained popularity. Such approaches aim at developing molecules with antibacterial, anticancer, antifungal, antioxidant, and anti-inflammatory activities, among others (Becerra et al., 2022).

Pyrazole Scaffolds in Drug Design

Pyrazole scaffolds have been identified as crucial in designing anti-viral and anti-inflammatory therapeutics. Their versatility and broad spectrum of biological activities make them attractive targets for medicinal chemistry and drug development projects (Karati et al., 2022).

Anticancer Potential of Pyrazoline Derivatives

Recent updates in synthetic strategies of pyrazoline derivatives highlight their development as new anticancer agents. The review of patent literature on pyrazoline derivatives discusses their general methods, synthetic schemes, and anticancer activities, showcasing the growing interest in this moiety for cancer treatment (Ray et al., 2022).

Safety and Hazards

Safety and hazards associated with pyrazoles can vary depending on the specific compound. For example, some pyrazoles can cause harm if swallowed or if they come into contact with the eyes .

Future Directions

In recent decades, there has been a significant increase of interest toward the chemistry of high-energy compounds. One of the promising directions in this area of study has been the synthesis and characterization of polynitrogen heterocycles as the basis for the design of new, safe and environmentally benign energetic materials .

Properties

IUPAC Name

4-methoxy-1-methyl-5-nitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O3/c1-7-5(8(9)10)4(11-2)3-6-7/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUIRYQAMUGFFMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90520828
Record name 4-Methoxy-1-methyl-5-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90520828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89717-67-9
Record name 4-Methoxy-1-methyl-5-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90520828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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